2-OXO-2-PHENYLETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE
Overview
Description
2-OXO-2-PHENYLETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of both phenyl and chlorophenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-oxo-2-phenylethyl acetate with 4-chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The phenyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which 2-OXO-2-PHENYLETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-OXO-2-PHENYLETHYL 6-CHLORO-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE
- 2-OXO-2-PHENYLETHYL 6-BROMO-2-(4-CHLOROPHENYL)-4-QUINOLINECARBOXYLATE
Uniqueness
Compared to similar compounds, 2-OXO-2-PHENYLETHYL 2-[(4-CHLOROPHENYL)FORMAMIDO]ACETATE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly useful in applications where precise interactions with molecular targets are required.
Properties
IUPAC Name |
phenacyl 2-[(4-chlorobenzoyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-14-8-6-13(7-9-14)17(22)19-10-16(21)23-11-15(20)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOUIYIKEMKGID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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